(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid
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Overview
Description
The compound “(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid” is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, methoxy groups, and a chloro-substituted benzoyl moiety.
Biochemical Analysis
Biochemical Properties
Chlorothricin plays a significant role in biochemical reactions. It interacts with a responsive regulator, ChlF1, which binds to its target genes (chlJ, chlF1, chlG, and chlK) involved in Chlorothricin biosynthesis . The nature of these interactions is coordinative modulation .
Cellular Effects
It is known that Chlorothricin influences cell function through its interaction with the ChlF1 regulator .
Molecular Mechanism
Chlorothricin exerts its effects at the molecular level through binding interactions with biomolecules. It modulates Chlorothricin biosynthesis by binding to the glycosylated intermediates and end product to a responsive regulator ChlF1 .
Temporal Effects in Laboratory Settings
It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .
Metabolic Pathways
Chlorothricin is involved in complex metabolic pathways. It interacts with enzymes and cofactors in the biosynthesis of spirotetronates .
Transport and Distribution
It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology
The compound may have biological activity, such as enzyme inhibition or receptor binding, making it useful in biochemical research.
Medicine
If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar structural motifs, such as other polycyclic molecules or those with multiple chiral centers.
- Molecules with similar functional groups, such as hydroxyl, methoxy, and chloro groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties.
Properties
CAS No. |
34707-92-1 |
---|---|
Molecular Formula |
C50H63ClO16 |
Molecular Weight |
955.5 g/mol |
IUPAC Name |
(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
InChI Key |
WUXHQHDSSKBJFH-DELKKKATSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
Appearance |
White solid |
Synonyms |
(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d |
Origin of Product |
United States |
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